molecular formula C12H17N3O3 B2667041 rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans CAS No. 2227779-83-9

rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans

Cat. No.: B2667041
CAS No.: 2227779-83-9
M. Wt: 251.286
InChI Key: AJLNSCXMPYPORL-WPRPVWTQSA-N
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Description

rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans is a complex organic compound characterized by its unique structure, which includes an imidazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ethylenediamine in the presence of an acid catalyst.

    Formation of the pyrrolidine ring: This involves the cyclization of a suitable precursor, such as a γ-amino acid, under basic conditions.

    Coupling of the imidazole and pyrrolidine rings: This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives

    Reduction: Formation of reduced imidazole derivatives

    Substitution: Formation of substituted imidazole derivatives

Scientific Research Applications

rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The pyrrolidine ring may interact with biological membranes or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde
  • rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride

Uniqueness

rac-(2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, trans is unique due to its specific combination of an imidazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(2S,3S)-1-ethyl-2-(1-ethylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-14-6-5-13-11(14)10-8(12(17)18)7-9(16)15(10)4-2/h5-6,8,10H,3-4,7H2,1-2H3,(H,17,18)/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLNSCXMPYPORL-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CC(=O)N2CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@@H]2[C@H](CC(=O)N2CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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